(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
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Overview
Description
(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves several steps, including the protection and deprotection of hydroxyl groups, selective deuteration, and glycosylation reactions. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may regenerate the original hydroxyl groups .
Scientific Research Applications
(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and deuterium atoms play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[ (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol .
- (2S,3R,4R,5S,6R)-2-{4-Chloro-3-[(5-{2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]benzyl}-2-ethoxyphenyl) (4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
Uniqueness
The uniqueness of (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol lies in its specific stereochemistry and the presence of deuterium atoms, which can significantly influence its chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i1D2,2D,3D |
InChI Key |
WQZGKKKJIJFFOK-KWFMCDROSA-N |
Isomeric SMILES |
[2H][C@@]1([C@H]([C@H](C(O[C@]1([2H])C([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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